Pactamycine

Vue d'ensemble

Description

La pactamycine est un métabolite secondaire dérivé de l'aminocyclopentitol hautement substitué, produit par la bactérie du sol Streptomyces pactum. Elle a été découverte pour la première fois par des scientifiques de la société Upjohn il y a plus de six décennies. La this compound présente de puissantes activités antibactériennes, antitumorales, antivirales et antiprotozoaires . Malgré ses remarquables activités biologiques, sa structure chimique complexe et sa toxicité à large spectre ont entravé son développement en tant qu'agent thérapeutique .

Applications De Recherche Scientifique

La pactamycine a été largement étudiée pour ses applications en recherche scientifique. Elle a été utilisée comme sonde moléculaire pour la fonction ribosomale en raison de sa capacité à se lier à une région conservée au sein de la sous-unité ribosomale 30S de la plupart des organismes, inhibant la translocation de certains complexes ARNm-ARNt et bloquant la synthèse protéique . De plus, les analogues de la this compound ont montré des propriétés pharmacologiques améliorées et ont été utilisés dans le développement de nouveaux médicaments antipaludiques . L'activité inhibitrice de croissance à large spectre de la this compound en fait un outil précieux dans l'étude de la croissance cellulaire dans les trois domaines phylogénétiques : eucaryotes, bactéries et archées .

Mécanisme d'action

La this compound exerce ses effets en se liant à une région conservée au sein de la sous-unité ribosomale 30S de la plupart des organismes . Cette liaison inhibe la translocation de certains complexes ARNm-ARNt, bloquant ainsi la synthèse protéique . Les cibles moléculaires et les voies impliquées dans ce mécanisme comprennent la sélectivité de la liaison ribosomale et l'inhibition de la translocation ribosomale .

Mécanisme D'action

Target of Action

Pactamycin, a secondary metabolite produced by the soil bacterium Streptomyces pactum, primarily targets the ribosomal function in cells . It binds to the 30S ribosomal subunit in bacteria and the 40S ribosomal subunit in mammalian cells . The ribosome is the protein-synthesizing machinery of the cell, making it a crucial target for pactamycin’s action .

Mode of Action

Pactamycin interacts with its targets by binding to the ribosomal E-site . This binding hinders the movement of the mRNA-tRNA complex, thereby blocking protein biosynthesis . At low concentrations, pactamycin primarily inhibits the initiation of protein synthesis . At higher concentrations, it may also affect the elongation phase .

Biochemical Pathways

Pactamycin’s action affects three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . By inhibiting protein synthesis, pactamycin disrupts these pathways, leading to downstream effects that include the cessation of cell growth and proliferation.

Pharmacokinetics

It is known that pactamycin exhibits broad-spectrum toxicity, which has hampered its development as a therapeutic .

Result of Action

The result of pactamycin’s action at the molecular and cellular level is the inhibition of protein synthesis. This leads to potent antibacterial, antitumor, antiviral, and antiprotozoal activities .

Action Environment

The action, efficacy, and stability of pactamycin can be influenced by environmental factors. For example, the production of pactamycin is sensitive to phosphate regulation. Concentrations of inorganic phosphate higher than 2 mM can abolish both the transcription of the biosynthetic genes and the production of the antibiotic . Furthermore, pactamycin is rapidly cleared from the blood when administered to animals or cancer patients, and is rapidly degraded in cultures of B. amylofaciens .

Analyse Biochimique

Biochemical Properties

Pactamycin interacts with various enzymes, proteins, and other biomolecules. It is involved in three major metabolic pathways: the shikimate pathway, the amino sugar pathway, and the polyketide pathway . The glycosylation of β-ketoacyl intermediate may occur while it is still tethered to the acyl carrier protein PtmI .

Cellular Effects

Pactamycin has significant effects on various types of cells and cellular processes. It has exhibited potent antibacterial, antitumor, antiviral, and antiprotozoal activities . Pactamycin, 7-deoxypactamycin, and de-6MSA-7-deoxypactamycin are toxic against the human diploid embryonic cell line MRC-5 .

Molecular Mechanism

The molecular mechanism of pactamycin is complex and involves interactions with various biomolecules. The mechanism underlying the formation of the five-membered ring structure of pactamycin has so far been a matter of speculation . While PtmE and PtmF are critical for gene transcription in pactamycin biosynthesis, there may be other mechanisms in S. pactum that play a role in balancing the homeostasis of the cell and controlling the production of pactamycin .

Temporal Effects in Laboratory Settings

The effects of pactamycin change over time in laboratory settings. Pactamycin biosynthesis is sensitive to phosphate regulation. Concentration of inorganic phosphate higher than 2 mM abolished both the transcription of the biosynthetic genes and the production of the antibiotic .

Dosage Effects in Animal Models

In vivo studies in mice and hamsters showed that pactamycin can inhibit the growth of solid tumors and increase the survival time of leukemic animals at doses ranging from 0.5 to 2 mg/kg .

Metabolic Pathways

Pactamycin is involved in the shikimate pathway, the amino sugar pathway, and the polyketide pathway . These pathways contribute to the biosynthesis of pactamycin.

Méthodes De Préparation

La pactamycine peut être synthétisée par un procédé de préparation en quinze étapes à partir de matières premières disponibles dans le commerce . La synthèse implique une série de condensations stéréocontrôlées conduisant à une cyclopenténone clé portant une oxazoline spirocyclique . Les méthodes de production industrielle impliquent l'utilisation d'enzymes biosynthétiques comme outils pour la production chimioenzymatique de composés bioactifs structurellement divers .

Analyse Des Réactions Chimiques

La pactamycine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution . Les réactifs et les conditions couramment utilisés dans ces réactions comprennent les catalyseurs aminés et les catalyseurs chiraux . Les principaux produits formés par ces réactions comprennent des analogues de la this compound tels que la 7-désoxythis compound, la pactamycate, la pactalactame et la jogyamycine .

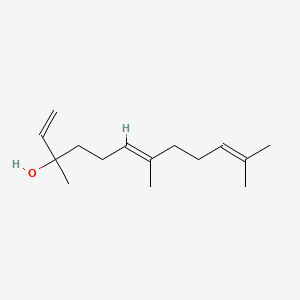

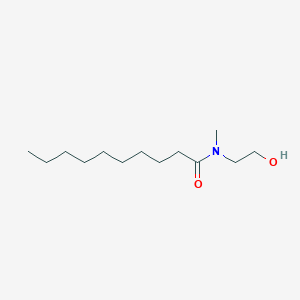

Comparaison Avec Des Composés Similaires

La pactamycine est unique en raison de sa structure aminocyclopentitol hautement substituée et de ses activités biologiques à large spectre . Des composés similaires comprennent la 7-désoxythis compound, la pactamycate, la pactalactame et la jogyamycine . Ces analogues ont été isolés de diverses souches de Streptomyces pactum et ont montré des activités supérieures à celles de la this compound dans certaines applications .

Propriétés

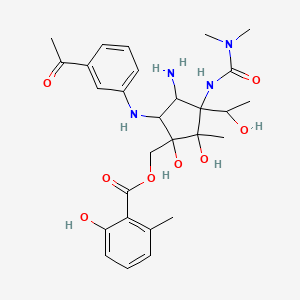

IUPAC Name |

[5-(3-acetylanilino)-4-amino-3-(dimethylcarbamoylamino)-1,2-dihydroxy-3-(1-hydroxyethyl)-2-methylcyclopentyl]methyl 2-hydroxy-6-methylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N4O8/c1-15-9-7-12-20(35)21(15)24(36)40-14-27(39)23(30-19-11-8-10-18(13-19)16(2)33)22(29)28(17(3)34,26(27,4)38)31-25(37)32(5)6/h7-13,17,22-23,30,34-35,38-39H,14,29H2,1-6H3,(H,31,37) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVIUOSJLUCTGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)O)C(=O)OCC2(C(C(C(C2(C)O)(C(C)O)NC(=O)N(C)C)N)NC3=CC=CC(=C3)C(=O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38N4O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23668-11-3 | |

| Record name | PACTAMYCIN | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52947 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | PACTAMYCIN | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

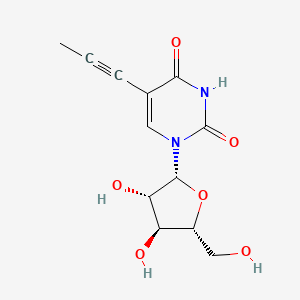

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.